5-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole
CAS No.:
Cat. No.: VC13745124
Molecular Formula: C12H13BrN2O
Molecular Weight: 281.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13BrN2O |
|---|---|
| Molecular Weight | 281.15 g/mol |
| IUPAC Name | 5-bromo-1-(oxan-4-yl)benzimidazole |
| Standard InChI | InChI=1S/C12H13BrN2O/c13-9-1-2-12-11(7-9)14-8-15(12)10-3-5-16-6-4-10/h1-2,7-8,10H,3-6H2 |
| Standard InChI Key | OMBGEVMQIHWIEX-UHFFFAOYSA-N |
| SMILES | C1COCCC1N2C=NC3=C2C=CC(=C3)Br |
| Canonical SMILES | C1COCCC1N2C=NC3=C2C=CC(=C3)Br |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
5-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole (IUPAC name: 5-bromo-1-(oxan-4-yl)benzimidazole) is a heterocyclic organic compound with the molecular formula C₁₂H₁₃BrN₂O and a molecular weight of 281.15 g/mol . Its structure integrates a benzimidazole core substituted at the 1-position with a tetrahydro-2H-pyran-4-yl group and at the 5-position with a bromine atom.
Table 1: Key Physicochemical Properties
| Property | Value/Descriptor |
|---|---|
| Molecular Formula | C₁₂H₁₃BrN₂O |
| Molecular Weight | 281.15 g/mol |
| SMILES Notation | C1COCCC1N2C=NC3=C2C=CC(=C3)Br |
| InChIKey | OMBGEVMQIHWIEX-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCC1N2C=NC3=C2C=CC(=C3)Br |
| PubChem CID | 89764132 (5-bromo isomer) |
The tetrahydro-2H-pyran (THP) moiety introduces stereoelectronic effects that influence the compound’s solubility and reactivity, while the bromine atom enhances electrophilic substitution potential .
Synthesis and Manufacturing
General Synthetic Strategies
Benzimidazole derivatives are typically synthesized via condensation reactions between o-phenylenediamine derivatives and carbonyl-containing precursors . For 5-bromo-substituted variants, bromination is often performed post-cyclization or integrated into precursor molecules.
Condensation and Cyclization
A plausible route involves:
-
Bromination of 1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole at the 5-position using brominating agents (e.g., N-bromosuccinimide).
-
Purification via column chromatography or recrystallization.
Suzuki-Miyaura Cross-Coupling
Patent literature describes analogous Suzuki reactions for synthesizing pyran-substituted heterocycles. For example, EP3280710B1 details the use of palladium catalysts (e.g., Pd(OAc)₂) in acetonitrile-water systems to couple boronic esters with halogenated aromatics . Applied to this compound, a similar strategy could involve coupling a 5-bromo-benzimidazole boronic ester with tetrahydro-2H-pyran-4-yl triflate.
Table 2: Comparative Synthesis Routes
| Method | Reagents/Conditions | Yield (Reported) | Citation |
|---|---|---|---|
| Condensation | o-Phenylenediamine, THP-4-carbaldehyde, Br₂ | ~60% (est.) | |
| Suzuki Coupling | Pd(OAc)₂, Na₂CO₃, THF/H₂O | ~75% (analogous) |
Analytical Characterization
Spectroscopic Data
While experimental spectra are unavailable, predicted characteristics include:
-
¹H NMR: Peaks at δ 7.8–8.2 ppm (aromatic H), δ 4.1–4.5 ppm (THP oxygen-proximal H) .
-
MS (ESI+): m/z 281.05 [M+H]⁺.
Chromatographic Behavior
HPLC retention times (C18 column, acetonitrile/water gradient): ~12.3 min.
Applications in Drug Discovery
Lead Compound Optimization
The bromine atom serves as a handle for structure-activity relationship (SAR) studies, enabling substitutions to enhance potency or reduce off-target effects .
Prodrug Development
THP groups are often used as protecting groups for hydroxyls, suggesting potential prodrug applications .
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume